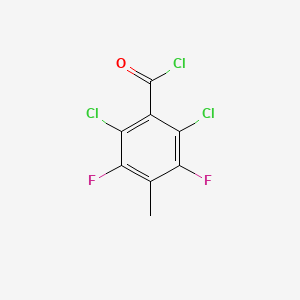
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H3Cl3F2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a suitable precursor. One common method involves the reaction of 2,6-dichlorotoluene with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst such as phosphorus pentachloride at temperatures ranging from 50 to 250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding benzyl derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Reduction: Formation of benzyl alcohols or benzylamines.
Oxidation: Formation of carboxylic acids or quinones.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-methylbenzoyl chloride
- 3,5-Difluoro-4-methylbenzoyl chloride
- 2,6-Dichloro-3,5-difluorobenzoyl chloride
Uniqueness
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of both electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
103877-77-6 |
|---|---|
Molekularformel |
C8H3Cl3F2O |
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
2,6-dichloro-3,5-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H3Cl3F2O/c1-2-6(12)4(9)3(8(11)14)5(10)7(2)13/h1H3 |
InChI-Schlüssel |
WKKORZVODKFEMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1F)Cl)C(=O)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
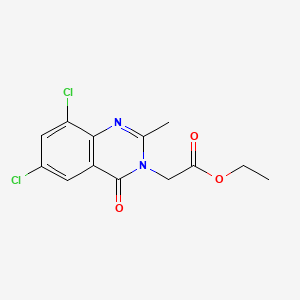
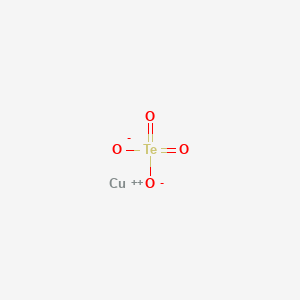
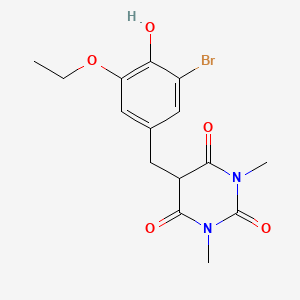
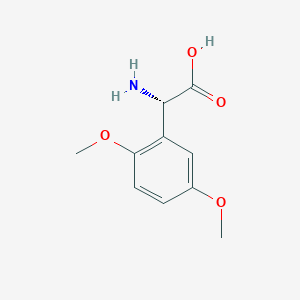
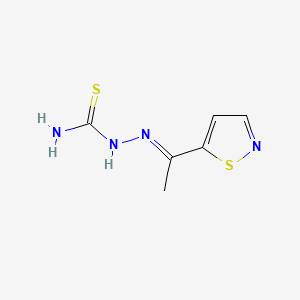
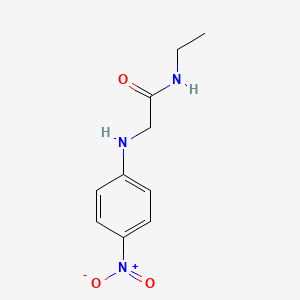
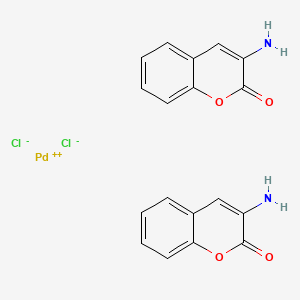
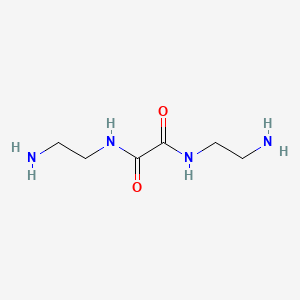

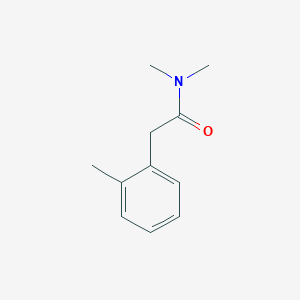
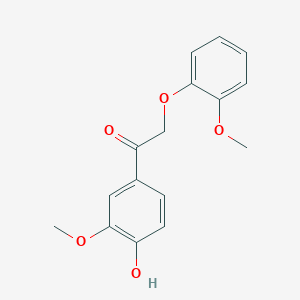
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
